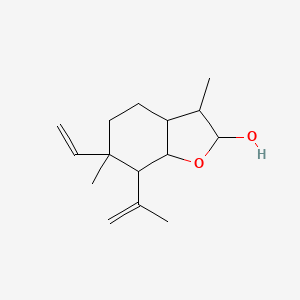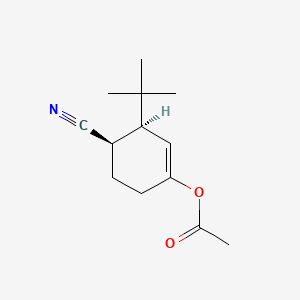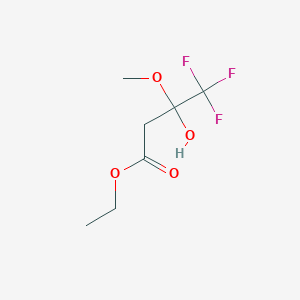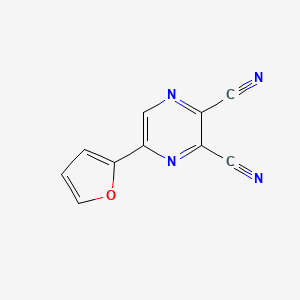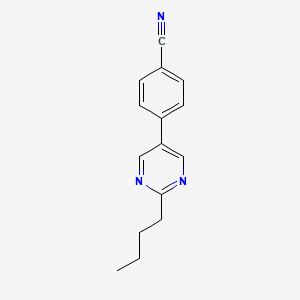
4-(2-Butylpyrimidin-5-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Butylpyrimidin-5-yl)benzonitrile: is a chemical compound with the molecular formula C15H15N3 It contains a benzonitrile group attached to a pyrimidine ring, which is further substituted with a butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Butylpyrimidin-5-yl)benzonitrile typically involves the reaction of 2-butylpyrimidine with benzonitrile under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the pyrimidine ring is activated by electron-withdrawing groups, facilitating the substitution of a leaving group by the benzonitrile moiety .
Industrial Production Methods
Industrial production of benzonitriles, including this compound, often involves the use of green synthesis methods. For example, the use of ionic liquids as recycling agents has been explored to minimize environmental impact and improve yield . These methods typically involve the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of an ionic liquid, followed by dehydration to form the desired benzonitrile.
Chemical Reactions Analysis
Types of Reactions
4-(2-Butylpyrimidin-5-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Nucleophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
4-(2-Butylpyrimidin-5-yl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Butylpyrimidin-5-yl)benzonitrile involves its interaction with molecular targets through various pathways. The nitrile group can form coordination complexes with transition metals, which are soluble in organic solvents and can be used as synthetic intermediates . Additionally, the pyrimidine ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler compound with a similar nitrile group but lacking the pyrimidine ring and butyl substitution.
4-(2-Butylpyrimidin-5-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
2-Butylpyrimidine: Contains the pyrimidine ring and butyl group but lacks the benzonitrile moiety.
Uniqueness
4-(2-Butylpyrimidin-5-yl)benzonitrile is unique due to its combination of a benzonitrile group with a substituted pyrimidine ring. This structure provides distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
65586-39-2 |
|---|---|
Molecular Formula |
C15H15N3 |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
4-(2-butylpyrimidin-5-yl)benzonitrile |
InChI |
InChI=1S/C15H15N3/c1-2-3-4-15-17-10-14(11-18-15)13-7-5-12(9-16)6-8-13/h5-8,10-11H,2-4H2,1H3 |
InChI Key |
PRNPLENCAUAKHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC=C(C=N1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


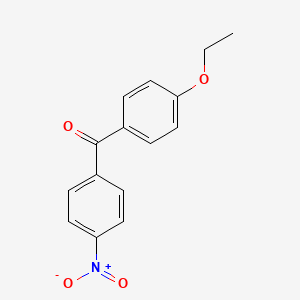
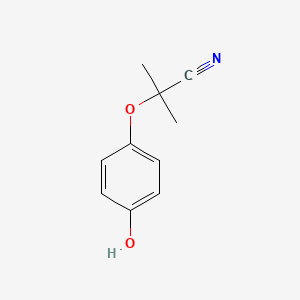
![N-[(2-Nitrophenyl)sulfanyl]-D-valyl-L-proline](/img/structure/B14468733.png)
![4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanamide](/img/structure/B14468747.png)

![2,4-Dithiabicyclo[3.1.0]hexane](/img/structure/B14468749.png)
![2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate](/img/structure/B14468753.png)
